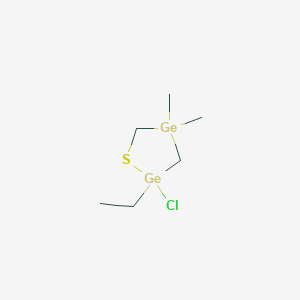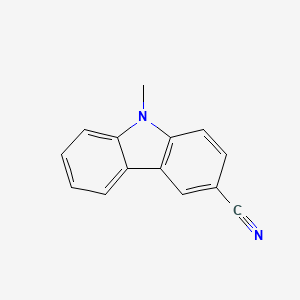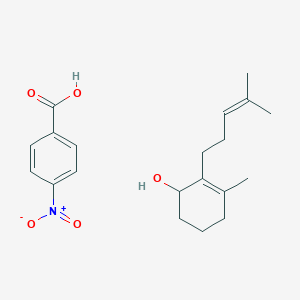
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid is a complex organic compound that combines a cyclohexene derivative with a nitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol typically involves the cyclization of 3-methylcyclohex-2-enone derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process . For the 4-nitrobenzoic acid component, nitration of benzoic acid is a common method, involving the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclohexene ring may also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carbaldehyde: Shares a similar cyclohexene structure but with an oxirane ring.
5-(6-Methylhepta-1,5-dien-2-yl)-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene: Another cyclohexene derivative with different substituents.
Uniqueness
The uniqueness of 3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid lies in its combination of a cyclohexene ring with a nitrobenzoic acid moiety, providing distinct chemical and biological properties that are not found in similar compounds .
Propriétés
Numéro CAS |
90740-18-4 |
|---|---|
Formule moléculaire |
C20H27NO5 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3-methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C13H22O.C7H5NO4/c1-10(2)6-4-8-12-11(3)7-5-9-13(12)14;9-7(10)5-1-3-6(4-2-5)8(11)12/h6,13-14H,4-5,7-9H2,1-3H3;1-4H,(H,9,10) |
Clé InChI |
QXRQNGQNRBNDLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)O)CCC=C(C)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


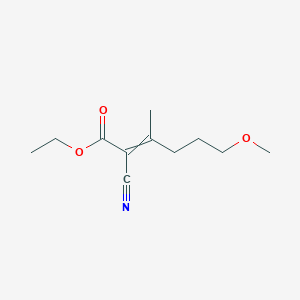
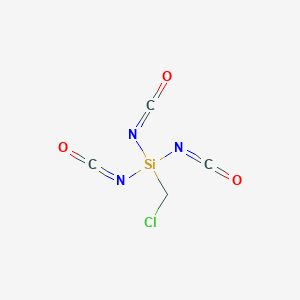

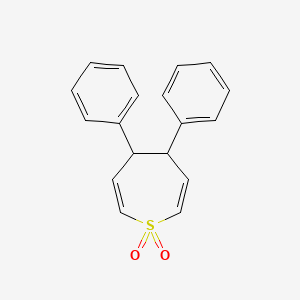
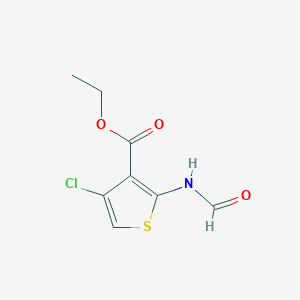
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
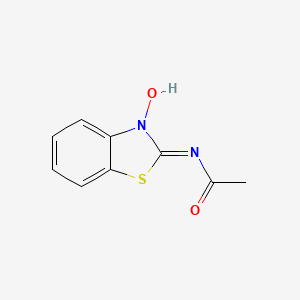

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
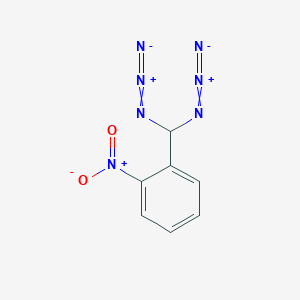
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
